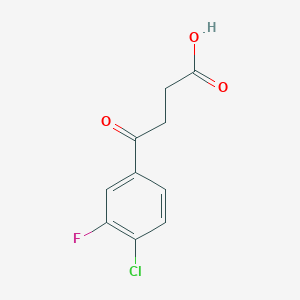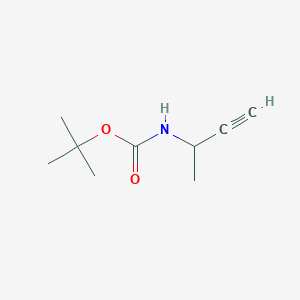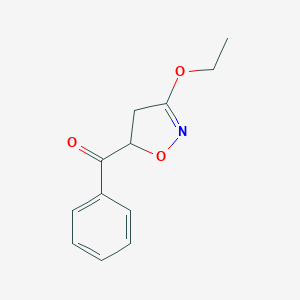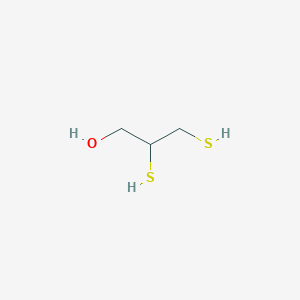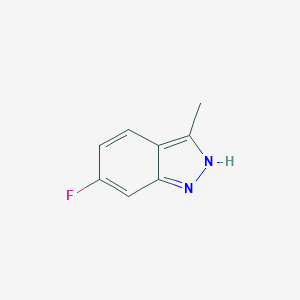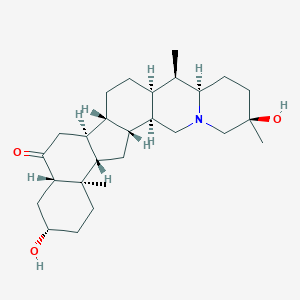
Taipaienine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Taipaienine is a naturally occurring alkaloid found in a variety of plant species, including Corydalis yanhusuo and Fumaria officinalis. This compound has gained significant attention in recent years due to its potential therapeutic applications. Taipaienine has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. In
作用機序
The mechanism of action of Taipaienine is complex and not fully understood. However, it is believed to act on several different pathways in the body. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
生化学的および生理学的効果
Taipaienine has been found to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, Taipaienine has been found to possess neuroprotective properties. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer.
実験室実験の利点と制限
One of the advantages of using Taipaienine in lab experiments is its natural origin. Taipaienine is found in a variety of plant species, making it easy to obtain. Additionally, Taipaienine has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using Taipaienine in lab experiments is its complex synthesis process. Additionally, the effects of Taipaienine can vary depending on the species of plant it is extracted from, making it difficult to standardize experiments.
将来の方向性
There are several future directions for research on Taipaienine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Taipaienine has been found to possess neuroprotective properties, making it a potential treatment for these conditions. Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer. Finally, research on the synthesis of Taipaienine is ongoing, with the goal of developing a more efficient and cost-effective method of production.
Conclusion:
In conclusion, Taipaienine is a naturally occurring alkaloid with a wide range of biological activities. Its potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects, make it a promising compound for future research. While the synthesis of Taipaienine is complex, ongoing research is focused on developing a more efficient and cost-effective method of production. Overall, Taipaienine has the potential to be a valuable tool in the development of new treatments for a variety of medical conditions.
科学的研究の応用
Taipaienine has been the subject of numerous scientific studies in recent years. One of the most promising areas of research is its potential as an analgesic. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to possess anti-inflammatory properties, making it a potential treatment for conditions such as arthritis.
特性
CAS番号 |
151183-22-1 |
|---|---|
製品名 |
Taipaienine |
分子式 |
C27H43NO3 |
分子量 |
429.6 g/mol |
IUPAC名 |
(1R,2S,6R,9R,10R,11R,14S,15S,18S,20S,23R,24S)-6,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-17-4-5-18-19(21(17)13-28-14-26(2,31)8-7-24(15)28)11-22-20(18)12-25(30)23-10-16(29)6-9-27(22,23)3/h15-24,29,31H,4-14H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,23-,24-,26-,27-/m1/s1 |
InChIキー |
XQSVIMODVULFBY-JPMWHBNYSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@H]([C@@H]2CN4[C@@H]1CC[C@@](C4)(C)O)C[C@H]5[C@H]3CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C |
SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
正規SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
同義語 |
taipaienine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



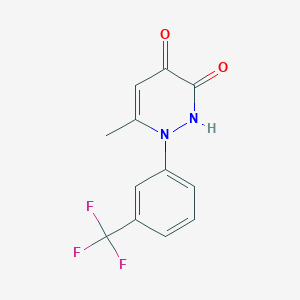
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
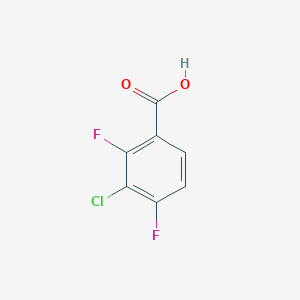

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
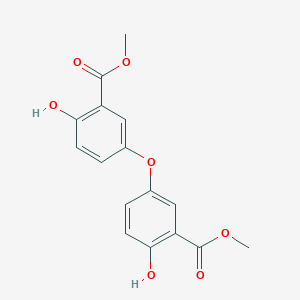
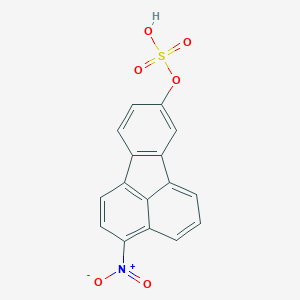
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
